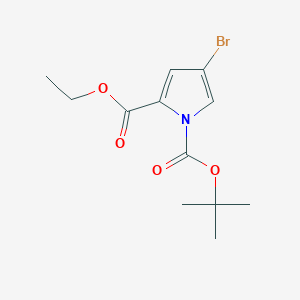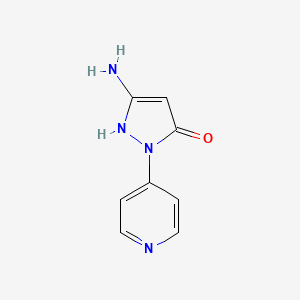
5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that features both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone derivative. The reaction conditions often include the use of ethanol as a solvent and heating to reflux temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazolone ring can be reduced to form dihydropyrazolone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, dihydropyrazolone derivatives, and various substituted pyrazolones, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolone ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-pyridyl)-1H-pyrazol-3(2H)-one: Similar structure but with different substitution patterns.
5-Amino-2-(3-pyridyl)-1H-pyrazol-3(2H)-one: Similar structure but with the pyridine ring in a different position.
4-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one: Similar structure but with the amino group in a different position.
Uniqueness
5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials.
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
5-amino-2-pyridin-4-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C8H8N4O/c9-7-5-8(13)12(11-7)6-1-3-10-4-2-6/h1-5,11H,9H2 |
InChI Key |
KXBAORXLWYZNGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1N2C(=O)C=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


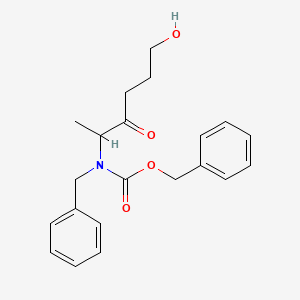
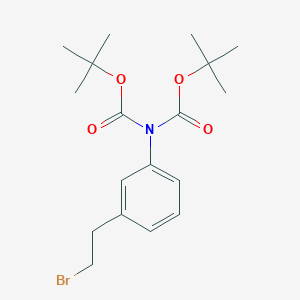
![2,4-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675329.png)
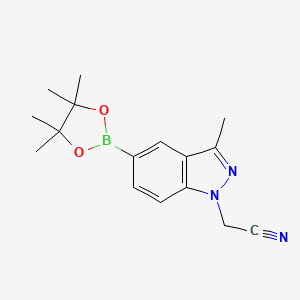
![2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13675341.png)

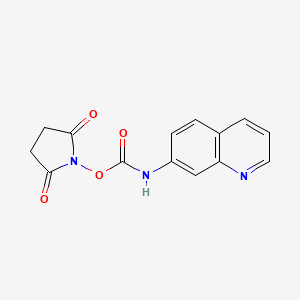
![2-[N-(4,5-Dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]sulfamoyl]phenylboronic Acid](/img/structure/B13675353.png)
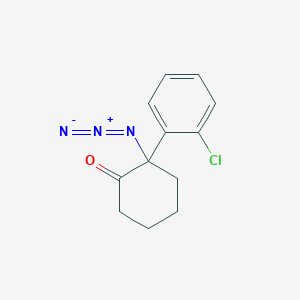
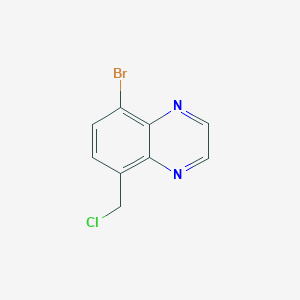

![5-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13675404.png)
![6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675406.png)
